molecular formula C25H29ClN4O8 B12331726 (4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Cat. No.: B12331726
M. Wt: 549.0 g/mol
InChI Key: SWMAOZLORFTCCN-DQNUIZSNSA-N
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Description

The compound (4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a complex organic molecule with a tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the tetracyclic core structure through cyclization reactions. Subsequent steps involve the introduction of functional groups such as the chloroacetyl and dimethylamino groups. These steps require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chloroacetyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: A tetracyclic compound with similar structural features, used as an anti-cancer drug.

    Tetracycline: An antibiotic with a tetracyclic core structure, used to treat bacterial infections.

Uniqueness

The unique combination of functional groups in (4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide distinguishes it from other similar compounds

Properties

Molecular Formula

C25H29ClN4O8

Molecular Weight

549.0 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C25H29ClN4O8/c1-29(2)13-7-12(28-14(31)8-26)19(32)16-10(13)5-9-6-11-18(30(3)4)21(34)17(24(27)37)23(36)25(11,38)22(35)15(9)20(16)33/h7,9,11,18,32-33,36,38H,5-6,8H2,1-4H3,(H2,27,37)(H,28,31)/t9-,11-,18-,25-/m0/s1

InChI Key

SWMAOZLORFTCCN-DQNUIZSNSA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CCl)N(C)C

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CCl)N(C)C

Origin of Product

United States

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